Monopotassium glutamate is the monopotassium salt of glutamic acid, an amino acid crucial for various biological processes. [] It is often employed in research as a flavor enhancer and a taste stimulus due to its umami taste. [, ]
Related Compounds
Monosodium glutamate (MSG)
Compound Description: Monosodium glutamate (MSG) is the sodium salt of glutamic acid. Like MPG, it is known for its umami taste and is commonly used as a flavor enhancer. [, , , , , ]
Relevance: MSG is structurally very similar to monopotassium glutamate, differing only in the cation (sodium vs. potassium). Many studies investigate the differences and similarities between MSG and MPG in terms of taste perception, with some research suggesting that the cation might play a role in taste characteristics. [, , , , , ] For example, one study found that rats conditioned to avoid MPG showed an increased preference for MSG, suggesting distinct taste perception. [] Additionally, research on umami taste mechanisms showed that both MSG and MPG activate similar taste pathways but may involve different G protein subunits. []
Glutamic acid
Compound Description: Glutamic acid is an amino acid that plays a crucial role in various physiological functions, including neurotransmission. It is also the parent compound of both MSG and MPG. [, , , ]
Relevance: Glutamic acid is the anion shared by both monopotassium glutamate and MSG. Understanding the properties of glutamic acid is crucial to understanding the flavor profile and potential biological effects of these salts. [, , , ]
Monocalcium glutamate (MCG)
Compound Description: Monocalcium glutamate (MCG) is the calcium salt of glutamic acid. Similar to MSG and MPG, it is also used as a flavor enhancer. []
Relevance: MCG, along with MSG and monopotassium glutamate, was used in a study to investigate the influence of different cations on the taste of glutamate compounds. The study found that while rats did not show significant preference differences among MSG, MPG, and MCG in terms of overall consumption, they could differentiate between them in conditioned taste aversion tests. []
Monoammonium glutamate
Compound Description: Monoammonium glutamate is the ammonium salt of glutamic acid. It is also utilized as a flavor enhancer in food products. []
Relevance: Monoammonium glutamate is structurally similar to monopotassium glutamate, with ammonium as the cation instead of potassium. A study investigating the genotoxic effects of different glutamate salts included monoammonium glutamate, demonstrating its relevance in understanding the broader potential biological impacts of these compounds. []
Magnesium diglutamate
Compound Description: Magnesium diglutamate is the magnesium salt of glutamic acid, often used as a nutritional supplement and flavor enhancer. [, ]
Relevance: Magnesium diglutamate shares the glutamate anion with monopotassium glutamate, highlighting its structural similarity. Research exploring the potential genotoxic effects of glutamate salts frequently incorporates magnesium diglutamate, emphasizing its relevance in understanding the potential biological impacts of this compound class. [, ]
Inosine 5'-monophosphate (IMP)
Compound Description: Inosine 5'-monophosphate (IMP) is a nucleotide that, while not possessing a strong inherent taste, acts synergistically with glutamate compounds to enhance umami taste perception. [, , ]
Relevance: IMP is frequently studied in conjunction with monopotassium glutamate and MSG due to its synergistic effects on umami taste. Studies have shown that the combination of IMP with MPG elicits a stronger umami response compared to either compound alone. [, , ]
Sodium Chloride (NaCl)
Compound Description: Sodium Chloride (NaCl), commonly known as table salt, is a widely used flavoring agent and is essential for various physiological processes. [, , , , ]
Relevance: Sodium chloride is often used in taste studies alongside monopotassium glutamate to investigate umami taste perception and potential interactions between salty and umami tastes. Studies have explored whether individuals can differentiate between the taste of MSG and NaCl, with some exhibiting a reduced ability to do so (umami non-discriminators). [, , , , ] Research suggests that umami non-discriminators might be less sensitive to salt and may have different dietary habits. []
Sucrose
Compound Description: Sucrose is a common sugar and is perceived as sweet by humans and many animals. [, , , , ]
Relevance: Sucrose is often used in taste studies as a representative sweet tastant, allowing researchers to compare and contrast its perceived taste with that of monopotassium glutamate and other umami compounds. Interestingly, research suggests that mice might perceive the taste of a synergistic mixture of MPG and IMP as similar to sucrose. [, , ] This finding points to potential complexities in how the brain processes and integrates taste information from different taste qualities.
Potassium Chloride (KCl)
Compound Description: Potassium chloride is a salt often used as a substitute for table salt in individuals with sodium-restricted diets. []
Relevance: Potassium chloride is included in taste studies alongside monopotassium glutamate and other basic tastants (sweet, sour, bitter) to understand how the taste perception of MPG compares to other basic tastes. This allows researchers to assess if changes in taste sensitivity or preference for MPG are specific or part of a broader change in taste perception. []
Citric acid
Compound Description: Citric acid is a weak organic acid found naturally in citrus fruits. It is often used to impart a sour taste to foods and beverages. [, , , , ]
Relevance: Like potassium chloride, citric acid serves as a representative sour tastant in taste studies, allowing researchers to compare and contrast its perception with that of monopotassium glutamate. By including various basic tastants, researchers can assess the specificity of any observed effects or interactions with MPG. [, , , , ]
Quinine
Compound Description: Quinine is a bitter-tasting compound historically used as an antimalarial drug. It is frequently employed as a standard bitter tastant in taste research. [, , ]
Relevance: Quinine acts as a representative bitter tastant in studies, enabling comparisons with monopotassium glutamate and other taste qualities. This helps determine the specificity of any observed effects on taste perception and allows for a broader understanding of how different taste modalities interact. [, , ]
γ-Aminobutyric acid (GABA)
Compound Description: γ-Aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the central nervous system. It is involved in various physiological processes, including regulating anxiety and sleep. []
Relevance: GABA was investigated in a study exploring the mechanisms behind the taste-modulating effects of monopotassium glutamate and MSG on responses to noxious stimuli. Although GABA itself did not directly impact trigeminal nociceptor activity, the study explored the possibility of GABA release from taste receptor cells as a potential mechanism for the observed effects of MSG and MPG. []
Sources and Classification
Monopotassium glutamate can be derived from natural sources, primarily through the fermentation of plant-based materials such as sugar beets or sugarcane. It is classified under glutamates, which include other salts of glutamic acid such as monosodium glutamate (E 621) and calcium diglutamate (E 623). The compound is recognized for its safety and efficacy in enhancing flavors without significantly increasing sodium content compared to table salt.
Synthesis Analysis
The synthesis of monopotassium glutamate typically involves the neutralization reaction between glutamic acid and potassium carbonate or potassium hydroxide. The general steps in the synthesis process are as follows:
Preparation of Reaction Mixture: Deionized water is heated in a reactor, followed by the addition of L-glutamic acid.
Neutralization: Potassium carbonate is introduced to the solution to neutralize the glutamic acid, forming monopotassium glutamate.
pH Adjustment: The pH of the solution is adjusted to ensure optimal conditions for crystallization.
Decolorization: Activated carbon may be added to remove impurities, followed by filtration.
Crystallization: The solution is concentrated and cooled, inducing crystallization of monopotassium glutamate monohydrate.
Drying: The crystals are dried to obtain the final product, which typically has a stable moisture content around 8.9%.
This method allows for efficient production with reduced energy consumption and improved yield compared to traditional methods.
Molecular Structure Analysis
Monopotassium glutamate has a molecular formula of C₅H₆KNO₄S. Its structure can be described as follows:
Molecular Weight: Approximately 194.21 g/mol.
Structure: The compound consists of a potassium ion (K⁺) associated with the anionic form of glutamic acid, which exists in zwitterionic form (with both positive and negative charges). The structure can be represented as:
K+−C5H6NO4
Functional Groups: It contains carboxyl groups (-COOH) and an amino group (-NH₂), contributing to its solubility in water and biological activity.
Chemical Reactions Analysis
Monopotassium glutamate participates in various chemical reactions typical of amino acids and their salts:
Dissociation in Solution: In aqueous solutions, monopotassium glutamate dissociates into potassium ions and glutamate ions:
C5H6NO4K⇌K++C5H6NO4−
Reactions with Acids: It can react with strong acids to form salts of glutamic acid.
Maillard Reaction: When heated with sugars, it participates in Maillard reactions, contributing to browning and flavor development in cooked foods.
These reactions highlight its role not only as a flavor enhancer but also in food chemistry.
Mechanism of Action
The mechanism by which monopotassium glutamate enhances flavor primarily involves its interaction with specific taste receptors on the tongue that are responsible for detecting umami flavors. When consumed, it dissociates into potassium ions and glutamate ions:
Taste Reception: Glutamate binds to specific receptors (e.g., mGluR4) that trigger signaling pathways leading to the perception of umami taste.
Synergistic Effects: Monopotassium glutamate can enhance the flavor profile of foods when used in conjunction with other flavor enhancers or salts, allowing for reduced sodium content without sacrificing taste quality.
Physical and Chemical Properties Analysis
Monopotassium glutamate exhibits several notable physical and chemical properties:
Applications
Monopotassium glutamate has diverse applications across various fields:
Food Industry: Used primarily as a flavor enhancer in soups, sauces, snacks, and processed foods.
Nutritional Supplements: Incorporated into dietary products due to its amino acid content.
Research Applications: Studied for its effects on taste perception and potential health benefits related to sodium reduction strategies.
Freely soluble in water; practically insoluble in ethanol or ethe
Synonyms
Aluminum L Glutamate Aluminum L-Glutamate D Glutamate D-Glutamate Glutamate Glutamate, Potassium Glutamic Acid Glutamic Acid, (D)-Isomer L Glutamate L Glutamic Acid L-Glutamate L-Glutamate, Aluminum L-Glutamic Acid Potassium Glutamate
Canonical SMILES
C(CC(=O)O)C(C(=O)[O-])N.[K+]
Isomeric SMILES
C(CC(=O)O)[C@@H](C(=O)O)N.[K]
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L-glutamic acid is an optically active form of glutamic acid having L-configuration. It has a role as a nutraceutical, a micronutrient, an Escherichia coli metabolite, a mouse metabolite, a ferroptosis inducer and a neurotransmitter. It is a glutamine family amino acid, a proteinogenic amino acid, a glutamic acid and a L-alpha-amino acid. It is a conjugate acid of a L-glutamate(1-). It is an enantiomer of a D-glutamic acid. A peptide that is a homopolymer of glutamic acid. L-Glutamate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). L-Glutamic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Glutamic Acid is a natural product found in Streptomyces akiyoshiensis, Pinus densiflora, and other organisms with data available. Glutamic Acid is a non-essential alpha-amino acid and excitatory neurotransmitter. Glutamic acid can serve as a precursor for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Glutamic acid (Glu), also referred to as glutamate (the anion), is one of the 20 proteinogenic amino acids. It is not among the essential amino acids. Glutamate is a key molecule in cellular metabolism. In humans, dietary proteins are broken down by digestion into amino acids, which serves as metabolic fuel or other functional roles in the body. Glutamate is the most abundant fast excitatory neurotransmitter in the mammalian nervous system. At chemical synapses, glutamate is stored in vesicles. Nerve impulses trigger release of glutamate from the pre-synaptic cell. In the opposing post-synaptic cell, glutamate receptors, such as the NMDA receptor, bind glutamate and are activated. Because of its role in synaptic plasticity, it is believed that glutamic acid is involved in cognitive functions like learning and memory in the brain. Glutamate transporters are found in neuronal and glial membranes. They rapidly remove glutamate from the extracellular space. In brain injury or disease, they can work in reverse and excess glutamate can accumulate outside cells. This process causes calcium ions to enter cells via NMDA receptor channels, leading to neuronal damage and eventual cell death, and is called excitotoxicity. The mechanisms of cell death include: * Damage to mitochondria from excessively high intracellular Ca2+. * Glu/Ca2+-mediated promotion of transcription factors for pro-apoptotic genes, or downregulation of transcription factors for anti-apoptotic genes. Excitotoxicity due to glutamate occurs as part of the ischemic cascade and is associated with stroke and diseases like amyotrophic lateral sclerosis, lathyrism, and Alzheimer's disease. glutamic acid has been implicated in epileptic seizures. Microinjection of glutamic acid into neurons produces spontaneous depolarization around one second apart, and this firing pattern is similar to what is known as paroxysmal depolarizing shift in epileptic attacks. This change in the resting membrane potential at seizure foci could cause spontaneous opening of voltage activated calcium channels, leading to glutamic acid release and further depolarization. A non-essential amino acid naturally occurring in the L-form. Glutamic acid is the most common excitatory neurotransmitter in the CENTRAL NERVOUS SYSTEM. See also: Monosodium Glutamate (active moiety of); Glatiramer Acetate (monomer of); Glatiramer (monomer of) ... View More ...
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